![molecular formula C17H12F3N3O B13555084 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea, commonly referred to as TQ-6, is a novel urea-based compound that exhibits significant biological activities. It belongs to the class of quinoline derivatives, which are widely studied for their therapeutic potential against various diseases, such as cancer, inflammation, and infectious diseases.
準備方法
The synthesis of 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline-7-amine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves its interaction with specific molecular targets. The compound’s urea functionality allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
In biological systems, this compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines. It may also interfere with the replication of certain pathogens, contributing to its antimicrobial properties .
類似化合物との比較
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.
Quinacrine: Another antimalarial with a different substitution pattern on the quinoline ring.
Fluoroquinolones: A class of antibiotics that also contain a quinoline core but with different functional groups.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C17H12F3N3O |
|---|---|
分子量 |
331.29 g/mol |
IUPAC名 |
1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-8-11-6-7-14(9-15(11)21-10-12)23-16(24)22-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) |
InChIキー |
MUKIANILVVLQKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=C(C=C3C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)
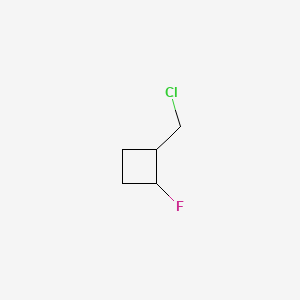
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)


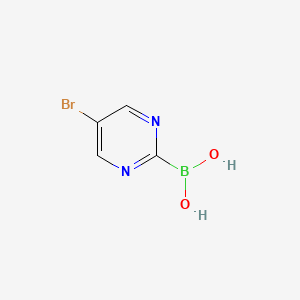
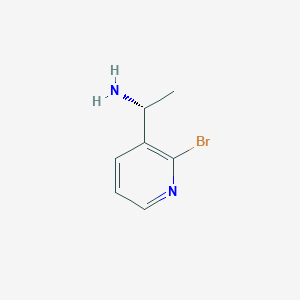
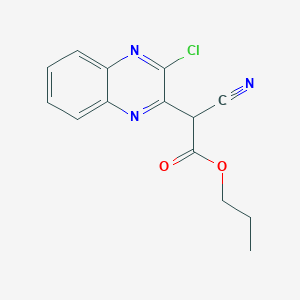
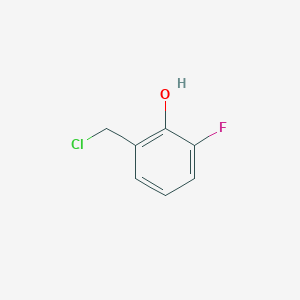
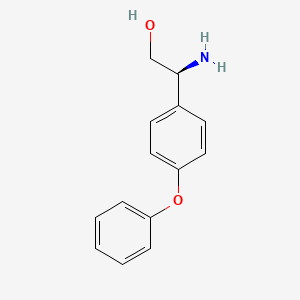

![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
